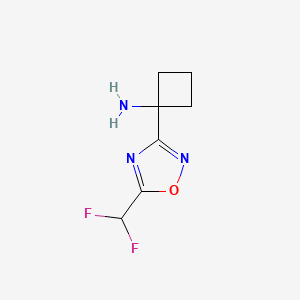
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a difluoromethyl group with an oxadiazole ring and a cyclobutanamine moiety, making it a versatile candidate for various chemical and biological applications.
Métodos De Preparación
One common method includes the use of difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of catalysts like cesium fluoride or cesium carbonate in a dimethylformamide (DMF) solution . The reaction conditions are generally mild, allowing for efficient incorporation of the difluoromethyl group into the target molecule.
Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product. These methods are designed to be scalable and cost-effective, meeting the demands of pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium or nickel complexes, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets. For instance, as an HDAC6 inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated proteins. This inhibition can modulate various cellular processes, including gene expression, protein stability, and cell signaling pathways .
Comparación Con Compuestos Similares
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine can be compared with other difluoromethylated compounds, such as:
(Difluoromethyl)trimethylsilane: Used as a difluoromethylating agent in organic synthesis.
Difluoromethylated pyridines: These compounds are important in medicinal chemistry due to their bioisosteric properties.
Difluoromethylated heterocycles: Widely used in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the difluoromethyl group with an oxadiazole ring and a cyclobutanamine moiety, providing distinct chemical and biological properties that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C7H9F2N3O |
|---|---|
Peso molecular |
189.16 g/mol |
Nombre IUPAC |
1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine |
InChI |
InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2 |
Clave InChI |
AFZIMNHTNWFTRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=NOC(=N2)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
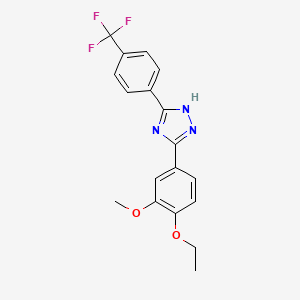
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)

![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)
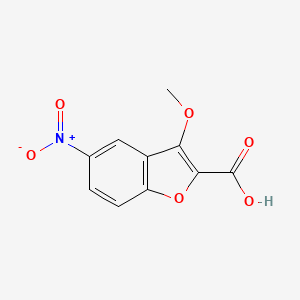

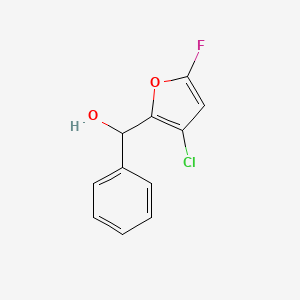

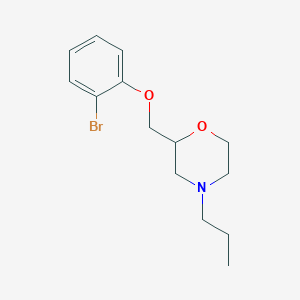
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
